molecular formula C9H8N4O2 B13183222 2-(1-methyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid

2-(1-methyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13183222
M. Wt: 204.19 g/mol
InChI Key: OSAFJJKCWRKGDR-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid typically involves the formation of the imidazole and pyrimidine rings followed by their subsequent coupling. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The pyrimidine ring can be synthesized through various condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions on the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings.

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)pyrimidine-4-carboxylic acid is unique due to its combined imidazole and pyrimidine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows it to participate in a broader range of reactions compared to compounds with only one of these rings.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-13-5-4-11-8(13)7-10-3-2-6(12-7)9(14)15/h2-5H,1H3,(H,14,15)

InChI Key

OSAFJJKCWRKGDR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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